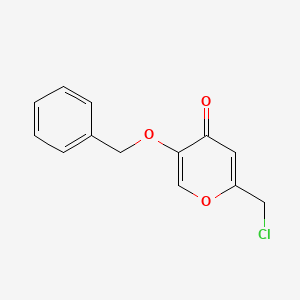

5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one

Description

Chemical Identity and Nomenclature

This compound represents a systematically named heterocyclic compound with the molecular formula C₁₃H₁₁ClO₃ and a molecular weight of 250.68 grams per mole. The compound is identified by Chemical Abstracts Service number 89539-54-8 and carries the MDL number MFCD04122658. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base structure designated as 4H-pyran-4-one, indicating a six-membered ring containing one oxygen atom with a ketone functionality at the 4-position.

The structural notation utilizing Simplified Molecular Input Line Entry System format is expressed as O=C1C=C(CCl)OC=C1OCC2=CC=CC=C2, which precisely defines the molecular connectivity and functional group arrangements. Alternative nomenclature includes 2-(chloromethyl)-5-phenylmethoxypyran-4-one, which emphasizes the phenylmethoxy substitution pattern rather than the benzyloxy designation. The compound's structural characteristics place it within the category of substituted pyranones, specifically as a halogenated ether derivative of the parent 4H-pyran-4-one framework.

Historical Context in Heterocyclic Chemistry

The development of this compound emerges from the broader historical evolution of pyrone chemistry, which traces its origins to ancient civilizations where pyrone-containing natural products were utilized for their therapeutic properties without understanding their underlying chemical structures. The formal recognition of pyrones as distinct chemical entities began in the 19th and early 20th centuries, with pyranocoumarin representing one of the first isolated and characterized pyrone compounds from umbelliferous plants.

The historical significance of pyranone derivatives expanded considerably with the discovery of kojic acid by Saito in 1907, who isolated this fundamental compound from the mycelium of Aspergillus oryzae grown on steamed rice. This discovery established the foundation for understanding 4H-pyran-4-one derivatives as biologically active compounds with significant synthetic potential. The nomenclature for kojic acid was subsequently formalized by Yabuta in 1913, contributing to the systematic classification of pyranone structures.

The evolution of heterocyclic chemistry throughout the 20th century provided the theoretical framework and synthetic methodologies necessary for developing sophisticated pyranone derivatives like this compound. Early research efforts focused on classical chemical techniques including extraction, fractionation, and chromatography for compound isolation, while spectroscopic methods such as ultraviolet-visible spectroscopy and nuclear magnetic resonance spectroscopy enabled precise structural determination. These foundational contributions established the groundwork for contemporary investigations into pyranone chemistry and their applications in drug discovery and synthetic organic chemistry.

Position Within Pyranone Derivative Classifications

This compound occupies a distinctive position within the broader classification of pyranone derivatives, specifically as a member of the 4-pyrone subfamily characterized by the ketone functionality at the 4-position of the six-membered heterocyclic ring. The compound's classification distinguishes it from 2-pyrone derivatives, which contain the carbonyl group at the 2-position and exhibit different reactivity patterns and biological activities.

Within the 4-pyrone classification system, this compound represents a synthetic derivative of kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), which serves as a naturally occurring parent structure found in various fungal sources. The transformation from kojic acid to this compound involves two key structural modifications: protection of the 5-hydroxyl group with a benzyl ether and conversion of the 2-hydroxymethyl group to a chloromethyl functionality.

The compound's position within pyranone chemistry is further defined by its functional group arrangements, which classify it as both a halogenated derivative due to the chloromethyl substitution and an ether derivative through the benzyloxy protection. This dual classification provides the compound with unique synthetic utility, as the benzyloxy group serves as a protecting group that can be selectively removed under appropriate conditions, while the chloromethyl functionality offers a reactive site for nucleophilic substitution reactions.

| Classification Category | Structural Feature | Functional Significance |

|---|---|---|

| Base Structure | 4H-pyran-4-one | Six-membered heterocycle with ketone at position 4 |

| Derivative Type | Kojic acid derivative | Modified natural product scaffold |

| Substitution Pattern | Benzyloxy at position 5 | Hydroxyl protecting group |

| Halogenation | Chloromethyl at position 2 | Reactive electrophilic center |

The compound's relationship to other significant pyranone derivatives includes structural similarities to maltol and other naturally occurring 4-pyrones, while maintaining distinct reactivity profiles through its specific substitution pattern. This positioning within the pyranone family makes this compound particularly valuable as a synthetic intermediate for accessing more complex heterocyclic structures and for introducing diverse substituents at the 2-position of the pyranone ring system.

Properties

IUPAC Name |

2-(chloromethyl)-5-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNXHQOSBORUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=COC(=CC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395269 | |

| Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89539-54-8 | |

| Record name | 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Two-Step Synthesis from Kojic Acid

The most widely documented route begins with kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring fungal metabolite. This method involves sequential benzylation and chlorination steps:

Step 1: Benzylation of Kojic Acid

Kojic acid undergoes O-benzylation at the 5-hydroxy position using benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in a polar aprotic solvent like dimethylacetamide (DMA) at 30–40°C for 8–15 hours. This yields 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one with reported purities exceeding 95%.

Step 2: Chlorination of the Hydroxymethyl Group

The hydroxymethyl group at the 2-position is converted to chloromethyl using thionyl chloride (SOCl₂) in dichloromethane (DCM) under anhydrous conditions. Triethylamine (Et₃N) is often added to neutralize HCl byproducts. The reaction proceeds at 0–5°C for 2 hours, achieving yields of 70–85%.

Key Reaction Conditions:

| Parameter | Benzylation Step | Chlorination Step |

|---|---|---|

| Solvent | Dimethylacetamide (DMA) | Dichloromethane (DCM) |

| Base | K₂CO₃ (1.6 eq) | Et₃N (5 eq) |

| Temperature | 30°C | 0–5°C |

| Time | 12 hours | 2 hours |

| Yield | 90% | 80% |

Alternative Single-Step Chloromethylation

A patent-derived method bypasses the isolation of intermediates by performing chloromethylation directly on a pre-synthesized 5-benzyloxy-2-hydroxymethyl derivative. This one-pot approach uses SOCl₂ in acetonitrile with N,N-diisopropylethylamine (DIPEA) as the base, achieving comparable yields (75–78%) but requiring stringent moisture control.

Industrial-Scale Optimization

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Yield (%) | Scalability | Key Advantage |

|---|---|---|---|

| Two-Step (Kojic Acid) | 72 | High | Uses inexpensive starting material |

| One-Pot Chloromethylation | 78 | Moderate | Reduces intermediate isolation |

Recent Advances in Catalysis

Applications in Drug Synthesis

The compound serves as a precursor to 5-((1-(methylsulfonyl)piperidin-4-yl)methoxy)-2-((5-(trifluoromethyl)isoindolin-2-yl)methyl)-4H-pyran-4-one , a CYP11A1 inhibitor under clinical investigation. Key synthetic steps include:

- Nucleophilic substitution with piperidine derivatives.

- Sulfonylation using methanesulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one typically involves the following steps:

- Protection of Hydroxyl Group: Kojic acid is treated with benzyl bromide in the presence of a base (e.g., potassium carbonate) to protect the hydroxyl group as a benzyl ether.

- Chloromethylation: The resulting compound undergoes chloromethylation using thionyl chloride to introduce the chloromethyl group at the 2-position.

This synthetic pathway not only showcases the compound's versatility but also its potential as an intermediate in organic synthesis .

Organic Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form ketones or aldehydes and reduction to yield alcohols, enhancing its utility in synthesizing complex organic molecules.

Research has indicated that this compound exhibits potential biological activities , such as:

- Antimicrobial Properties: Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.

- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell growth, particularly through mechanisms involving enzyme inhibition (e.g., glutathione S-transferase) that modulate cellular signaling pathways .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential use in drug development:

- Enzyme Inhibition: The interaction with various enzymes suggests that it could lead to novel therapeutic agents targeting specific diseases.

- Drug Design: Its structural features allow for modifications that can enhance efficacy and reduce toxicity in potential drug candidates .

Case Studies

-

Antileukemic Activity:

A study highlighted the antileukemic properties of certain 5-hydroxy-2-hydroxymethyl-4-pyranone derivatives, indicating that modifications similar to those found in this compound may yield compounds with significant anticancer activities . -

Microbial Biotransformation:

Research on microbial biotransformation has shown that compounds related to this compound can influence metabolic pathways in fungi, providing insights into their potential applications in biotechnology and pharmacology .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chloromethyl groups can participate in binding interactions, while the pyranone core may be involved in catalytic or structural roles. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-(Benzyloxy)-2-methyl-4H-pyran-4-one: Similar structure but with a methyl group instead of a chloromethyl group.

5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Contains a hydroxymethyl group instead of a chloromethyl group.

5-(Benzyloxy)-2-(bromomethyl)-4H-pyran-4-one: Features a bromomethyl group instead of a chloromethyl group.

Uniqueness

The presence of the chloromethyl group in 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one imparts unique reactivity compared to its analogs. This allows for specific chemical transformations and interactions that are not possible with other substituents, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Benzyloxy)-2-(chloromethyl)-4H-pyran-4-one is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores its biological activity based on available research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The compound's structure features a pyran ring with a benzyloxy group and a chloromethyl substituent. This unique combination enhances its reactivity and biological potential. The molecular formula is , and its CAS number is 89539-54-8 .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can alter the structure and function of proteins and nucleic acids, affecting various biochemical pathways.

Antimicrobial Activity

Research has indicated that similar pyran derivatives exhibit antimicrobial properties. For instance, derivatives of 4H-pyran have shown effectiveness against Gram-positive bacteria. The presence of the chloromethyl group may enhance the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy .

Anticancer Activity

In vitro studies have demonstrated that certain pyran derivatives can inhibit the growth of cancer cells. For example, compounds related to the 4H-pyran scaffold have been tested against HCT-116 colorectal cancer cells, showing significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like ampicillin . The mechanism involves inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis .

Antioxidant Activity

The antioxidant properties of this compound are supported by studies showing that pyran derivatives can scavenge free radicals effectively. The DPPH scavenging assay results indicate strong antioxidant activity comparable to established antioxidants like BHT (butylated hydroxytoluene) .

Case Studies and Research Findings

- Antimicrobial Testing : A study evaluated several 4H-pyran derivatives for their antibacterial effects against various pathogens. Compounds demonstrated lower IC50 values than traditional antibiotics, suggesting potential for development as new antimicrobial agents .

- Cytotoxicity Assays : In a comparative study, this compound was tested against HCT-116 cells. Results indicated that it induced apoptosis through caspase activation, confirming its role as a possible anticancer agent .

- Antioxidant Evaluation : The reducing power of the compound was assessed using the FRAP assay, showing effective radical scavenging capabilities with EC50 values comparable to known antioxidants .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Hydroxy-4H-pyran derivatives | Moderate | High | Moderate |

| Other pyran derivatives | Variable | Low to Moderate | Low |

Q & A

Q. What are the common synthetic routes for preparing 5-(benzyloxy)-2-(chloromethyl)-4H-pyran-4-one, and how are reaction conditions optimized?

The compound is typically synthesized via chlorination of its hydroxymethyl precursor. For example, 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one reacts with thionyl chloride (SOCl₂) at 0°C, followed by stirring at room temperature. This yields 96% of the chlorinated product after washing with petroleum ether and acetone . Optimization focuses on controlling reaction temperature and stoichiometry to avoid over-chlorination or decomposition.

Q. How is the structure of this compound characterized in synthetic workflows?

Key characterization methods include:

- NMR spectroscopy : To confirm the benzyloxy group (δ 7.3–7.5 ppm for aromatic protons) and chloromethyl moiety (δ 4.5–4.8 ppm for CH₂Cl).

- Mass spectrometry : To verify molecular ion peaks (e.g., m/z ≈ 280 for C₁₃H₁₁ClO₃).

- X-ray crystallography : Used in related pyranone derivatives to resolve stereochemistry and confirm substituent positions .

Q. What are the stability considerations for this compound under laboratory storage conditions?

While specific data for this compound is limited, analogs like 3-hydroxy-2-methyl-4H-pyran-4-one are stable under recommended storage (dry, 2–8°C, inert atmosphere). Stability is likely enhanced by avoiding moisture and strong oxidizers, as the chloromethyl group may hydrolyze in aqueous conditions .

Advanced Research Questions

Q. How does this compound serve as a key intermediate in drug discovery?

The chloromethyl group enables functionalization via nucleophilic substitution. For instance:

- Antitumor agents : React with thiol-containing heterocycles (e.g., 2-thioxonicotinonitrile) to form derivatives with predicted protein-binding motifs, as shown in in silico studies targeting oncogenic pathways .

- Antimicrobial polymers : The compound is acrylated to form monomers for polymerization, yielding materials with biofilm-inhibiting properties .

Q. What experimental strategies address contradictions in biological activity data for derivatives of this compound?

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from differences in:

- Substituent positioning : Compare analogs with benzyloxy vs. methoxy groups to assess steric/electronic effects.

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for metabolite interference.

- Computational modeling : Use molecular docking to validate target engagement hypotheses when in vitro data is inconsistent .

Q. How can the reactivity of the chloromethyl group be leveraged for regioselective modifications?

Selective reactions include:

- Nucleophilic substitution : React with amines (e.g., NH₃ in ethanol) to form aminomethyl derivatives, avoiding competing elimination by using polar aprotic solvents like DMF .

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by first converting –CH₂Cl to –B(OH)₂ via Miyaura borylation .

Q. What safety protocols are critical when handling this compound in vitro?

- Respiratory protection : Use NIOSH-approved P95 respirators for airborne particles.

- Skin/eye protection : Wear nitrile gloves and goggles, as chloromethyl groups may irritate mucous membranes .

- Waste disposal : Neutralize residual chloride via aqueous NaOH treatment before disposal .

Methodological Challenges and Solutions

Q. How to resolve low yields in large-scale syntheses of this compound?

Common issues and fixes:

Q. What computational tools predict the pharmacokinetic properties of derivatives?

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. For example, derivatives with logP > 3 may exhibit poor solubility, necessitating prodrug strategies .

- Molecular dynamics : Simulate interactions with targets like DNA gyrase (for antimicrobial activity) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.